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Compound of Interest

Compound Name: 8-Bromoxanthine

Cat. No.: B049285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed examination of the molecular structure,

physicochemical properties, synthesis, and biological activity of 8-Bromoxanthine. This purine

derivative serves as a crucial building block in medicinal chemistry and a valuable tool in

biochemical research.

Core Molecular and Physicochemical Data
8-Bromoxanthine, with the systematic name 8-bromo-3,7-dihydropurine-2,6-dione, is a

halogenated derivative of xanthine. Its fundamental properties are summarized in the table

below for easy reference and comparison.
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Property Value Reference

Molecular Formula C₅H₃BrN₄O₂ [1]

Molecular Weight 231.01 g/mol [1]

CAS Number 10357-68-3 [2]

Appearance Off-White to Pale Beige Solid [2]

Melting Point >297°C (decomposes) [2]

Solubility
Soluble in DMSO and

Methanol
[2]

Density (Predicted) 2.118 ± 0.06 g/cm³ [2]

pKa (Predicted) 6.87 ± 0.70

Molecular Structure
The molecular structure of 8-Bromoxanthine consists of a purine core, which is a bicyclic

aromatic heterocycle, with a bromine atom substituted at the 8th position. The purine core itself

is composed of a pyrimidine ring fused to an imidazole ring.

Figure 1: 2D Chemical Structure of 8-Bromoxanthine.
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Synthesis of 8-Bromoxanthine
The synthesis of 8-bromoxanthine and its derivatives typically involves the direct bromination

of the corresponding xanthine precursor. The following protocol is a representative method for

the synthesis of a related compound, 8-bromo-3-methylxanthine, and can be adapted for 8-
bromoxanthine.

Experimental Protocol: Synthesis of 8-Bromo-3-
methylxanthine
This protocol describes the bromination of 3-methylxanthine to yield 8-bromo-3-methylxanthine.

A similar approach can be envisioned for the synthesis of 8-bromoxanthine starting from

xanthine.

Materials:

3-Methylxanthine

Liquid Bromine

Sodium Acetate

Acetic Acid

Methanol

Deionized Water

Procedure:

In a round-bottom flask equipped with a stirrer, dissolve 3-methylxanthine and sodium

acetate in acetic acid.

Cool the mixture to 10-15°C.

Slowly add liquid bromine dropwise to the reaction mixture over a period of approximately 60

minutes, maintaining the temperature.
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After the addition is complete, raise the temperature to 60-65°C and maintain for 3-4 hours.

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to 15-20°C and slowly add deionized water to

precipitate the product.

Stir the mixture for 2-3 hours to ensure complete precipitation.

Filter the solid product and wash it with deionized water.

To purify the crude product, create a slurry with methanol and heat to 60-65°C for 60

minutes.

Cool the mixture to 40-45°C and maintain for 60 minutes.

Filter the purified solid and wash with methanol.

Dry the final product under vacuum at 40-45°C for 5-8 hours.

Logical Workflow for Synthesis:
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Caption: General workflow for the synthesis of 8-Bromoxanthine derivatives.

Spectral Data Interpretation
While specific spectral data for 8-Bromoxanthine is not readily available in public databases,

the expected characteristics can be inferred from its structure.

¹H NMR Spectroscopy:

Aromatic Protons: The single proton on the imidazole ring is expected to appear as a singlet

in the aromatic region (typically δ 7-8 ppm).

N-H Protons: The protons attached to the nitrogen atoms in the purine ring will likely appear

as broad singlets, and their chemical shift can be highly variable depending on the solvent

and concentration.

¹³C NMR Spectroscopy:

Carbonyl Carbons: The two carbonyl carbons (C2 and C6) are expected to have chemical

shifts in the range of δ 150-170 ppm.

Aromatic Carbons: The carbons of the purine ring will appear in the aromatic region (δ 100-

150 ppm). The carbon attached to the bromine (C8) will be influenced by the halogen's

electronegativity and anisotropy.

Infrared (IR) Spectroscopy:

N-H Stretching: Look for broad absorption bands in the region of 3200-3400 cm⁻¹

corresponding to the N-H stretching vibrations.

C=O Stretching: Strong, sharp absorption bands between 1650-1750 cm⁻¹ are characteristic

of the carbonyl groups.

C=N and C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region will be due to the

stretching vibrations of the C=N and C=C bonds within the purine ring.

Mass Spectrometry:
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 230

and an (M+2)⁺ peak at m/z 232 of approximately equal intensity, which is characteristic of

the presence of a single bromine atom due to its isotopic distribution (⁷⁹Br and ⁸¹Br).

Fragmentation Pattern: Fragmentation may involve the loss of Br, CO, and other small

molecules from the purine ring.

Biological Activity and Signaling Pathway
8-Bromoxanthine is recognized as an inhibitor of the enzyme xanthine oxidase.[3] This

enzyme plays a critical role in purine metabolism, catalyzing the oxidation of hypoxanthine to

xanthine and subsequently to uric acid.

The inhibitory mechanism of 8-Bromoxanthine on xanthine oxidase is described as

uncompetitive with respect to the substrate xanthine and noncompetitive with respect to

molecular oxygen.[3] This suggests that 8-Bromoxanthine does not directly compete with

xanthine for the active site in the oxidized form of the enzyme. Instead, it preferentially binds to

the reduced form of the molybdenum center (MoIV) within the enzyme, stabilizing this state and

thereby inhibiting the catalytic cycle.[3]
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Caption: Inhibition of the Xanthine Oxidase catalytic cycle by 8-Bromoxanthine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GSRS [gsrs.ncats.nih.gov]

2. 8-BROMOXANTHINE CAS#: 10357-68-3 [m.chemicalbook.com]

3. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b049285?utm_src=pdf-body-img
https://www.benchchem.com/product/b049285?utm_src=pdf-body
https://www.benchchem.com/product/b049285?utm_src=pdf-custom-synthesis
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JQ13K1223
https://m.chemicalbook.com/ProductChemicalPropertiesCB7288441_EN.htm
https://pubmed.ncbi.nlm.nih.gov/6319403/
https://pubmed.ncbi.nlm.nih.gov/6319403/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [8-Bromoxanthine: A Comprehensive Technical
Overview]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049285#8-bromoxanthine-molecular-structure-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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